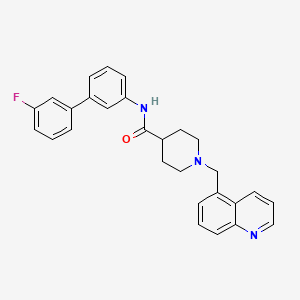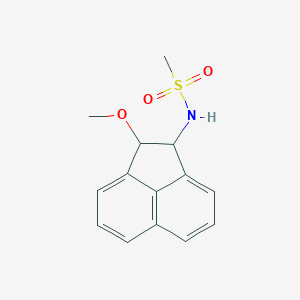
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide
描述
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide, also known as GNF-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. GNF-2 is a potent inhibitor of the TRIM24 protein, which plays a critical role in the regulation of gene expression.
作用机制
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide is a potent inhibitor of the TRIM24 protein, which plays a critical role in the regulation of gene expression. TRIM24 is a transcriptional co-regulator that interacts with various transcription factors and chromatin-modifying enzymes to regulate gene expression. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide binds to the bromodomain of TRIM24, which prevents its interaction with other proteins and inhibits its function as a transcriptional co-regulator.
Biochemical and Physiological Effects
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In viral infections, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of viruses by blocking the interaction between TRIM24 and viral proteins. In autoimmune diseases, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to modulate the immune system by regulating the expression of cytokines and chemokines.
实验室实验的优点和局限性
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and specificity for TRIM24, its ability to inhibit the growth and proliferation of cancer cells, and its ability to modulate the immune system. However, N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide, including the development of more potent and selective inhibitors of TRIM24, the investigation of the role of TRIM24 in other diseases, and the evaluation of the therapeutic potential of N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide in pre-clinical and clinical trials. Additionally, the use of N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide as a tool compound for the study of TRIM24 function and regulation could provide valuable insights into the role of this protein in various biological processes.
科学研究应用
N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune diseases. In cancer, TRIM24 has been shown to play a critical role in the development and progression of various types of cancer, including breast, prostate, and lung cancer. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting TRIM24. In viral infections, TRIM24 has been shown to play a role in the replication and survival of viruses such as HIV and hepatitis B virus. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of these viruses by targeting TRIM24. In autoimmune diseases, TRIM24 has been shown to play a role in the regulation of the immune system. N-(3'-fluoro-3-biphenylyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxamide has been shown to modulate the immune system by targeting TRIM24.
属性
IUPAC Name |
N-[3-(3-fluorophenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O/c29-24-8-1-5-21(17-24)22-6-2-9-25(18-22)31-28(33)20-12-15-32(16-13-20)19-23-7-3-11-27-26(23)10-4-14-30-27/h1-11,14,17-18,20H,12-13,15-16,19H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKYOTZUXZDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)F)CC4=C5C=CC=NC5=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4061430.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4061452.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B4061460.png)

![3,4-dimethoxy-N-(2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4061473.png)
![N-(4-bromophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061480.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide](/img/structure/B4061481.png)
![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)propanamide](/img/structure/B4061487.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4061492.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4061497.png)
![4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4061501.png)
![methyl 3-(2-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4061515.png)
![2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4061523.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061534.png)